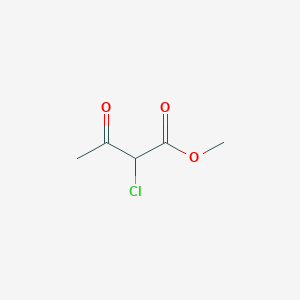

Methyl 2-chloroacetoacetate

説明

Contextualization within Halogenated Beta-Keto Esters Research

Methyl 2-chloroacetoacetate belongs to the class of halogenated β-keto esters, a group of compounds characterized by a halogen atom positioned on the carbon between two carbonyl groups. This structural arrangement confers unique reactivity upon the molecule. The chlorine atom at the α-position acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. ontosight.ai Simultaneously, the presence of the keto and ester groups allows for a variety of other transformations.

The synergistic effect of the carbonyl group and the chlorine atom leads to a highly reactive multifunctional character. core.ac.ukkyoto-u.ac.jp The hydrogen atoms on the methyl group adjacent to the carbonyl are acidic and can be removed by a base, generating an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions. The ester group can undergo hydrolysis to form the corresponding carboxylic acid or transesterification with other alcohols. ontosight.aihighmountainco.com Research has shown that enzymatic reduction of β-keto esters is significantly more efficient when the substrate is halogenated at the 2-position. rsc.org

This combination of reactive sites makes halogenated β-keto esters like this compound powerful intermediates in organic synthesis. They are particularly important for constructing heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. core.ac.ukkyoto-u.ac.jp

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4755-81-1 |

| Molecular Formula | C₅H₇ClO₃ |

| Molecular Weight | 150.56 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 70-72 °C / 10 mmHg |

| Density | 1.25 g/mL at 25 °C |

Significance in Contemporary Organic Synthesis Paradigms

The true significance of this compound lies in its utility as a precursor for a multitude of valuable organic compounds, particularly heterocycles. Its ability to react with various bifunctional nucleophiles has been extensively exploited in multicomponent reactions, a paradigm in modern synthesis that emphasizes efficiency and atom economy.

Key synthetic applications include:

Hantzsch Pyridine (B92270) Synthesis: While the classic Hantzsch synthesis utilizes a β-keto ester like ethyl acetoacetate (B1235776), modifications using α-halogenated derivatives like this compound provide access to differently substituted pyridine rings. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org These pyridine scaffolds are central to numerous pharmaceutical agents. beilstein-journals.org

Gewald Aminothiophene Synthesis: This powerful one-pot, three-component reaction utilizes a ketone or aldehyde, an activated nitrile, and elemental sulfur to produce highly substituted 2-aminothiophenes. unn.edu.ngorganic-chemistry.org this compound can serve as the ketone component, leading to the formation of thiophenes with a methyl ester substituent, which are important precursors for dyes and biologically active molecules. unn.edu.ngtubitak.gov.tr

Synthesis of Thiazoles and Thiazines: The reaction of this compound with thiourea (B124793) or thioamides is a common method for constructing the thiazole (B1198619) ring. For example, its reaction with potassium thiocyanate (B1210189) generates an intermediate that can be cyclized with hydrazines to form 2-imino-2,3-dihydrothiazole derivatives. researchgate.net Similarly, its condensation with 2-aminobenzenethiols yields 1,4-benzothiazines. openmedicinalchemistryjournal.com

Synthesis of Quinoxalines: this compound reacts with o-phenylenediamine (B120857) in a cyclization reaction to form 3-methyl-quinoxaline-2-carboxylic acid esters, which can be further hydrolyzed. google.com These quinoxaline (B1680401) derivatives are prevalent in medicinal chemistry.

Other Heterocycles: The reactivity of this compound has been harnessed to create a variety of other heterocyclic systems, including pyrazoles, oxazoles, and fused ring systems. core.ac.ukkyoto-u.ac.jpresearchgate.net For instance, its reaction with formamide (B127407) yields a methyloxazole carboxylate, an intermediate in the synthesis of Pyridoxin (Vitamin B6). core.ac.ukkyoto-u.ac.jp

Table 2: Examples of Heterocyclic Systems Synthesized from this compound

| Reactant(s) | Heterocyclic Product | Reaction Type |

|---|---|---|

| Aldehyde, Ammonia (B1221849) source | Dihydropyridine (B1217469)/Pyridine | Hantzsch Synthesis |

| Activated Nitrile, Sulfur | 2-Aminothiophene | Gewald Synthesis |

| Thiourea/Thioamides | Thiazole | Cyclocondensation |

| 2-Aminobenzenethiol | Benzothiazine | Cyclocondensation |

| o-Phenylenediamine | Quinoxaline | Cyclocondensation |

| Hydrazines | Pyrazole (B372694) | Cyclocondensation |

The versatility demonstrated in these examples underscores the compound's importance in generating molecular diversity from a simple, commercially available starting material.

Historical Development of Synthetic Utility and Mechanistic Understanding

The synthetic utility of α-halo-β-keto esters has been recognized for over a century. Early methods for their preparation involved the direct halogenation of the parent β-keto ester. An industrial method for producing ethyl 2-chloroacetoacetate, a close analog of the methyl ester, involves the reaction of ethyl acetoacetate with sulfuryl chloride. core.ac.ukkyoto-u.ac.jp this compound can be prepared in a similar fashion. core.ac.ukkyoto-u.ac.jp Alternative historical routes include the chlorination of diketene (B1670635) to form an unstable intermediate, which is then treated with the corresponding alcohol. core.ac.ukkyoto-u.ac.jp

The development of its synthetic applications is closely tied to the discovery and refinement of named reactions. The Hantzsch pyridine synthesis, first reported in 1881, provided an early example of the utility of β-keto esters in multicomponent reactions. wikipedia.org The Gewald reaction, developed in the 1960s, became a cornerstone for the synthesis of 2-aminothiophenes and highlighted the utility of α-cyanoesters and related compounds in conjunction with ketones and sulfur. unn.edu.ngorganic-chemistry.org

Mechanistic studies have elucidated the pathways through which this compound and its analogs react. In many cyclocondensation reactions, the process begins with a nucleophilic attack on the carbonyl carbon of the keto group, or a substitution reaction at the carbon bearing the chlorine atom. For instance, in the Hantzsch synthesis, the reaction is believed to proceed through the formation of an enamine from one equivalent of the ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the ketoester. organic-chemistry.org In the Gewald reaction, a Knoevenagel condensation between the carbonyl compound and the activated nitrile is the initial step. organic-chemistry.org The understanding of these mechanisms has allowed chemists to design rational syntheses of complex target molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 2-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQRIAVRKLRQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884111 | |

| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4755-81-1 | |

| Record name | Methyl 2-chloroacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4755-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloroacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004755811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-CHLOROACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09T3687932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Preparative Techniques

Established Synthetic Pathways for Methyl 2-Chloroacetoacetate

The production of this compound and its structural precursors is primarily achieved through two main routes: the esterification of chloroacetic acid with methanol (B129727) and the chlorination of acetoacetic acid derivatives. While the former yields a closely related compound, methyl chloroacetate (B1199739), understanding its synthesis is relevant. The latter directly produces the target compound.

Esterification of Chloroacetic Acid with Methanol

The esterification of chloroacetic acid with methanol is a widely used industrial method to produce methyl chloroacetate, a related α-chloro ester. This reaction is reversible, and therefore, strategies to drive the equilibrium toward the product side, such as increasing the concentration of methanol or removing the water formed during the reaction, are typically employed. google.com

The traditional and most common method for synthesizing methyl chloroacetate is the direct esterification of chloroacetic acid and methanol using a strong acid catalyst, typically concentrated sulfuric acid. google.com The process involves heating a mixture of chloroacetic acid and methanol in the presence of the catalyst. chemicalbook.comchemicalbook.com The reaction is a reversible equilibrium, and to achieve high yields, the water produced is continuously removed. google.com While effective, the use of concentrated sulfuric acid presents challenges such as equipment corrosion and difficulties in separating the catalyst from the reaction mixture. google.comacs.org Under normal atmospheric pressure, this method can achieve a reaction yield of around 60%. google.com A higher yield of approximately 96% can be obtained by mixing methanol and chloroacetic acid in a specific weight ratio and carrying out the esterification at 105-110 °C, while continuously removing the azeotrope of methyl chloroacetate, water, and methanol. chemicalbook.comchemicalbook.com

Table 1: Acid-Catalyzed Esterification Parameters

| Catalyst | Temperature | Yield | Notes |

|---|---|---|---|

| Concentrated H₂SO₄ | Standard | ~60% | Issues with corrosion and catalyst separation. google.com |

To overcome the drawbacks associated with strong mineral acid catalysts, solid acid catalysts like cation exchange resins have been developed. google.comacs.org These resins offer several advantages, including reduced equipment corrosion, easier separation from the product, and potential for reuse. In one study, a cation exchange resin was used to catalyze the esterification, achieving a chloroacetic acid conversion of 70.11% under optimized conditions. acs.org Another approach utilizes a resin modified with an acidic ionic liquid in a fixed-bed reactor, which reportedly achieves a conversion rate of over 99.5% with 100% selectivity. google.compatsnap.com This method is noted for its low reaction temperature and simplified process flow. google.com

Table 2: Research Findings on Catalytic Resin-Based Esterification

| Catalyst Type | Optimal Conditions | Conversion Rate | Reference |

|---|---|---|---|

| Cation Exchange Resin | 1.4:1 alcohol/acid ratio, 3 wt% catalyst, 70°C, 2h | 70.11% | acs.org |

Reactive distillation is an advanced process intensification technique that combines chemical reaction and product separation in a single unit. This method is highly efficient for equilibrium-limited reactions like esterification because one of the products (water) is continuously removed from the reaction zone, shifting the equilibrium towards the formation of the ester. researchgate.net For the synthesis of methyl chloroacetate, a reactive distillation process was simulated and experimentally validated. The process uses a column with a reaction section containing a catalyst and a distillation section. researchgate.netgoogle.com The simulation results indicated that a product with a mass fraction of 93.3% methyl chloroacetate could be obtained at the top of the column, which could be further purified to 99.98%. researchgate.net Experimental validation under optimized conditions yielded a product with a mass fraction of 93.74%, which, after simple dehydration, exceeded 99.5% purity. researchgate.net

Table 3: Reactive Distillation Parameters for Methyl Chloroacetate Synthesis

| Parameter | Optimized Experimental Value | Resulting Purity |

|---|---|---|

| Reflux Ratio | 1 | >99.5% (after dehydration) |

| Water Phase Reflux Ratio | 0.2 |

Chlorination of Acetoacetic Acid Derivatives

The direct synthesis of this compound involves the chlorination of a suitable acetoacetic acid derivative, most commonly methyl acetoacetate (B1235776). chemicalpapers.comgoogle.com This method introduces a chlorine atom at the α-position (C-2) of the acetoacetate molecule. A common chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂). google.comkyoto-u.ac.jp The reaction involves adding sulfuryl chloride to methyl acetoacetate, typically at a controlled low temperature, followed by a reaction period at a slightly higher temperature. google.com For instance, a process describes cooling methyl acetoacetate to between -5 and 10 °C before slowly adding sulfuryl chloride in a molar ratio of approximately 1:1 to 1:1.1. The mixture is then allowed to warm to 20-25 °C and react for about four hours. google.com

Diketene (B1670635) is a versatile and highly reactive precursor for producing various acetoacetate derivatives. arxada.comresearchgate.net The synthesis of this compound from diketene can proceed via two main routes. The first route involves reacting diketene with methanol to form methyl acetoacetate, which is then chlorinated as described previously. arxada.com

The second, more direct route, involves the chlorination of diketene itself to form the intermediate 4-chloroacetoacetyl chloride. kyoto-u.ac.jpgoogle.com This highly reactive intermediate is then treated with methanol to yield the final product, this compound. google.com This process must be carefully controlled due to the thermal sensitivity of both diketene and the chlorinated intermediate. google.com Industrial methods have been developed using continuous flow reactors, such as wiped-film reactors, to manage the exothermic reaction and improve selectivity and yield, which can be as high as 98% for the intermediate. google.com The reaction is typically conducted at low temperatures, preferably between -15 °C and 30 °C, to minimize the formation of by-products. google.com

One-Pot Synthetic Approaches

This compound serves as a key reactant in several one-pot syntheses to produce various heterocyclic compounds. scientificlabs.co.uklookchem.com These methods are advantageous as they reduce the number of purification steps and the amount of solvent used, leading to more efficient and environmentally friendly processes.

For instance, it is utilized in the one-pot synthesis of 2-arylimidazole-4-carboxylic acids. scientificlabs.co.uknih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction involves the chemoselective cyclization of arylamidines with this compound under mild conditions. nih.gov This approach provides a versatile and rapid route to this important class of compounds. nih.gov

Another significant application is in the synthesis of 3,5-disubstituted 1,2,4-triazoles. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Furthermore, a facile one-pot, two-step process has been developed for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. researchgate.net This involves the initial reaction of ethyl 2-chloroacetoacetate with potassium thiocyanate (B1210189) to form an intermediate, which then undergoes cyclocondensation with hydrazine (B178648) and hydrazide derivatives. researchgate.net

Innovative Synthetic Strategies and Methodological Refinements

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. fzgxjckxxb.com This includes the use of water as a solvent, which can reduce the need for volatile organic solvents and sometimes improve reaction yields by minimizing side reactions like polymerization. unimi.itmdpi.com

Solvent-free synthesis is a key aspect of green chemistry, aiming to reduce waste and production costs. google.comresearchgate.net The synthesis of this compound via the reaction of methyl acetoacetate with sulfuryl chloride can be performed without a solvent. google.com This approach not only lowers costs but also simplifies the process by eliminating the solvent removal step. google.com

Solvent-free methods have also been successfully applied in reactions involving derivatives of this compound. For example, the von Pechmann condensation of phenols with ethyl 4-chloroacetoacetate to synthesize coumarins can be carried out efficiently under solvent-free conditions using lithium bromide as a catalyst. arkat-usa.org Similarly, the synthesis of α,α-dichloroketones using an excess of sulfuryl chloride can be achieved without any catalysts or solvents. researchgate.net

A continuous flow synthesis of 4-chloro methyl acetoacetate has been developed using a micro-passage reactor. google.com This solvent-free method involves the chlorination of ketene (B1206846) dimer with liquid chlorine, followed by esterification with methanol, offering increased yield and product content compared to batch processes. google.com

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. core.ac.uk Enzymes operate under mild conditions, often in aqueous environments, and exhibit high enantioselectivity and regioselectivity, which are crucial for the synthesis of pharmaceutical intermediates. core.ac.ukunipd.it

The enzymatic reduction of ethyl 4-chloroacetoacetate is a key step in producing chiral building blocks for pharmaceuticals. mdpi.comsci-hub.se For example, the enantioselective reduction of ethyl 4-chloroacetoacetate using a recombinant enzyme (CpSADH) yields ethyl-(R)-4-chloro-3-hydroxybutanoate with a 95% yield and 99% enantiomeric excess (e.e.). mdpi.com This chiral intermediate is valuable for the synthesis of L-carnitine and (R)-4-hydroxyl pyrrolidone. mdpi.com This biocatalytic process often utilizes a cofactor regeneration system, such as using isopropanol (B130326) to regenerate NADH. mdpi.com

Another biocatalytic approach involves a two-enzyme system for the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a key intermediate for the drug atorvastatin. sci-hub.se This process starts with the enantioselective enzymatic reduction of ethyl 4-chloroacetoacetate, followed by a biocatalytic cyanation of the resulting chlorohydrin. sci-hub.se These enzymatic methods are considered greener alternatives to chemical routes, significantly reducing byproducts and the use of organic solvents. sci-hub.se

Phase-Transfer Catalysis in Preparation

Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. fzgxjckxxb.comgoogle.com This method often leads to increased reaction rates, higher yields, and milder reaction conditions, making it an attractive approach for industrial applications. fzgxjckxxb.comcrdeepjournal.org PTC is particularly aligned with green chemistry principles as it can reduce the need for organic solvents by enabling the use of water. fzgxjckxxb.com

The mechanism of PTC typically involves a catalyst, such as a quaternary ammonium (B1175870) salt, which transports an anionic reactant from the aqueous phase into the organic phase where it can react with the organic substrate. google.comcrdeepjournal.org This catalytic cycle allows the reaction to proceed efficiently. fzgxjckxxb.com

In the context of reactions involving halo-ketoesters like this compound, PTC can be employed to enhance reaction efficiency. For example, in the direct amination of γ-halo-β-ketoesters with anilines, a phase-transfer catalyst was used to potentially improve the leaving group ability of the chlorine atom, leading to a slight increase in product yield. nih.gov The use of PTC can be particularly advantageous in solid-liquid systems, where it can increase reaction rates by orders of magnitude and offer high selectivity. crdeepjournal.org Chiral phase-transfer catalysts have also been developed for asymmetric synthesis, enabling the production of enantiomerically enriched products. fzgxjckxxb.comkyushu-u.ac.jp

Flow Chemistry Applications in Continuous Synthesis

The transition from batch to continuous flow processing for the synthesis of chemical compounds offers significant advantages in terms of safety, efficiency, scalability, and product consistency. For the synthesis of this compound and related β-ketoesters, flow chemistry presents a powerful tool to control highly reactive intermediates and exothermic reactions, ultimately leading to improved yields and purity.

Continuous flow synthesis methodologies for compounds structurally similar to this compound, such as its precursor methyl acetoacetate and the isomeric ethyl 4-chloroacetoacetate, have been successfully developed. These processes often utilize tubular or micro-channel reactors to ensure excellent heat and mass transfer. For instance, the synthesis of methyl acetoacetate from diketene and methanol can be performed in a tubular continuous flow reactor. This method allows for precise control over reaction parameters, leading to high-purity products. google.com

One of the key reactions for generating the α-chloro-β-ketoester structure is the Claisen condensation. The optimization of such reactions has been demonstrated in continuous flow systems. By carefully controlling parameters like solvent, temperature, and reagent stoichiometry, significant improvements in reaction time and yield can be achieved compared to traditional batch methods. celonpharma.com For example, switching the solvent in a Claisen condensation from ethanol (B145695) to tetrahydrofuran (B95107) has been shown to dramatically reduce the reaction time from hours to minutes while simultaneously increasing the yield. celonpharma.com

The introduction of the chlorine atom at the α-position is a critical step. In continuous flow, the generation and reaction of unstable intermediates, such as chloroacetate dianions for Claisen-type homologations, can be efficiently managed. researchgate.net This approach allows for mild and scalable reaction conditions that are often difficult to achieve in batch processing. researchgate.net The use of microreactors in these syntheses facilitates rapid mixing and precise temperature control, which is crucial for handling thermally sensitive intermediates and preventing side reactions. researchgate.net

A notable strategy for producing α-chloroketones from esters involves the use of transient chloromethyllithium in a continuous flow setup. This highly chemoselective method enables extremely fast reactions, on the timescale of seconds, and provides straightforward access to a wide range of α-chloroketones with high yields and remarkable throughput. researchgate.net

Furthermore, patents have been filed for the continuous industrial production of related compounds like ethyl 4-chloroacetoacetate, which highlights the commercial viability of these technologies. These processes often aim to suppress the formation of the 2-chloro isomer, demonstrating the high degree of control achievable in flow reactors. google.com Similarly, continuous methods using micro-channel reactors have been developed for the synthesis of methyl 4-chloroacetoacetate. google.com

The table below summarizes key parameters from various continuous flow syntheses of related acetoacetate compounds, illustrating the typical conditions employed.

| Product | Reactants | Reactor Type | Temperature (°C) | Residence Time | Pressure (MPa) | Yield (%) | Reference |

| Methyl Acetoacetate | Diketene, Methanol | Tubular Flow | 50-150 | 0.5-60 min | 0-1.0 | >97 | google.comresearchgate.net |

| Ethyl 4-chloroacetoacetate | Diketene, Chlorine, Ethanol | Continuous Stirred-Tank Reactor (CSTR) | - | - | - | >97 | google.com |

| α-Chloroketones | Esters, Chloromethyllithium | Microreactor | - | <5 s | - | up to 99 | researchgate.net |

| Claisen Product | Diethyl oxalate, 2-substituted compound | Continuous Flow | 20 | 2 min | - | 84 | celonpharma.com |

The following table presents more detailed research findings on the continuous flow synthesis of α-chloroketones from esters, a reaction class directly applicable to the synthesis of this compound.

| Substrate (Ester) | Reagent | Reactor | Residence Time | Throughput | Yield (%) | Reference |

| Various Aromatic and Aliphatic Esters | Chloromethyllithium | PEEK T-shaped mixer and stainless-steel tubing | < 5 seconds | ~10.6 g/h | up to 99 | researchgate.net |

These examples underscore the potential of flow chemistry to enable safer, more efficient, and scalable manufacturing processes for this compound and other valuable α-chloro-β-ketoesters. The precise control over reaction conditions afforded by continuous flow technology is instrumental in managing reactive intermediates and achieving high selectivity and yield.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions at the Alpha-Carbon

The chlorine atom at the C-2 position of methyl 2-chloroacetoacetate is readily displaced by a variety of nucleophiles. ontosight.aikyoto-u.ac.jp This reactivity is enhanced by the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the transition state of the substitution reaction. kyoto-u.ac.jp These SN2-type reactions are fundamental to the synthetic utility of MCAA, providing pathways to diverse α-substituted β-ketoesters.

The reaction of this compound and its ethyl ester analogue with oxygen-based nucleophiles is a key method for forming C-O bonds at the alpha-position. While direct substitution with simple alkoxides can be complicated by competing reactions, substitutions with phenols and carboxylates are well-documented. For instance, the reaction of ethyl 2-chloroacetoacetate with acetoxybenzenes in the presence of sulfuric acid leads to the formation of benzopyranone derivatives. core.ac.uk The general concern in transition-metal-catalyzed enantioselective C-O bond formation is the potential for a competing uncatalyzed background reaction, which could diminish enantioselectivity. researchgate.net However, it has been demonstrated that such enantioselective substitutions can be achieved efficiently under the right conditions. researchgate.net

Table 1: Examples of Nucleophilic Substitution with Oxygen Nucleophiles

| Nucleophile | Reagent(s) | Product Type | Reference |

| Acetoxybenzenes | Ethyl 2-chloroacetoacetate, H₂SO₄ | Benzopyranone derivatives | core.ac.uk |

| Phenols | Base | γ-Phenoxy-β-ketoesters | nih.gov |

| Carboxylate Bases | Not specified | α-Acyloxy-β-ketoesters | acs.org |

This compound is a pivotal precursor in the synthesis of nitrogen-containing heterocycles. The reaction with nitrogen nucleophiles often involves an initial substitution at the alpha-carbon followed by a subsequent cyclization/condensation reaction.

A prominent example is the Hantzsch thiazole (B1198619) synthesis, where α-haloketones react with thioamides. aip.orgmdpi.com When MCAA reacts with urea, it leads to the formation of oxazole (B20620) derivatives, such as ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, although yields can be modest. aip.org The reaction with anilines provides a direct route to γ-anilino-β-ketoesters, which are versatile scaffolds in medicinal chemistry. nih.gov This direct amination avoids multi-step procedures, offering good to excellent yields under optimized conditions. nih.gov

The versatility of MCAA extends to reactions with various hydrazine (B178648) and hydrazide derivatives, which, through cyclocondensation, yield 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. researchgate.net Similarly, reactions with carbothioamides can produce 4,5-disubstituted thiazole derivatives. mdpi.com The nucleophilicity of 2-aminothiazoles is considered weak, which can influence reaction times in subsequent transformations. researchgate.net

Table 2: Synthesis of Nitrogen Heterocycles from Methyl/Ethyl 2-chloroacetoacetate

| Nitrogen Nucleophile | Product Class | Example Product | Reference(s) |

| Urea | Oxazoles | Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | aip.org |

| Anilines | γ-Anilino-β-ketoesters | Ethyl 4-(phenylamino)-2-oxobutanoate | nih.gov |

| Hydrazine derivatives | Dihydrothiazoles | Ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates | researchgate.net |

| Carbothioamides | Thiazoles | 4,5-Disubstituted thiazole derivatives | mdpi.com |

| Formamide (B127407) | Oxazoles | Ethyl-4-methyloxazole-5-carboxylate (precursor to Vitamin B6) | core.ac.uk |

| 5-Substituted-4-amino-3-mercapto-1,2,4-triazoles | Triazolo[3,4-b]-5H-pyrazole derivatives | Ethyl 3,7-dimethyl-5H- aip.orgCurrent time information in Bangalore, IN.chemicalbook.comtriazolo[3,4-b]pyrazole-6-carboxylate | researchgate.net |

The reaction of MCAA with sulfur nucleophiles is a robust method for synthesizing sulfur-containing heterocycles, most notably thiazoles and their derivatives. In the Hantzsch thiazole synthesis, the reaction between ethyl 2-chloroacetoacetate and thiourea (B124793) is a classic and efficient method for producing 2-amino-4-methylthiazole-5-carboxylates. core.ac.ukaip.org This reaction proceeds via an initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration.

This methodology has been extended to a variety of sulfur nucleophiles. For example, reacting ethyl 2-chloroacetoacetate with 2-amino-benzenethiols in refluxing ethanol (B145695) provides a convenient route to 4H-1,4-benzothiazines. openmedicinalchemistryjournal.com Similarly, 2-mercaptobenzothiazole (B37678) reacts with ethyl chloroacetate (B1199739) to form ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, a key intermediate for further derivatization. chemmethod.com The reaction of MCAA's ethyl ester with pyridine-3/4-thiocarboxamide derivatives also yields thiazole compounds. tubitak.gov.tr In some systems with ambident thioamide nucleophiles, alkylation occurs preferentially at the softer sulfur atom. mdpi.com

Table 3: Synthesis of Sulfur Heterocycles from Methyl/Ethyl 2-chloroacetoacetate

| Sulfur Nucleophile | Product Class | Example Product | Reference(s) |

| Thiourea | Thiazoles | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | aip.org |

| N-Methylthiourea | Thiazoles | Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate | chemicalbook.com |

| 2-Amino-benzenethiols | Benzothiazines | Ethyl-3-methyl-4H-1,4-benzothiazine | openmedicinalchemistryjournal.com |

| 2-Mercaptobenzothiazole | Benzothiazole (B30560) derivatives | Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate | chemmethod.com |

| Pyridine-thiocarboxamides | Thiazoles | Ethyl thiazole-carboxylate derivatives | tubitak.gov.tr |

Reactions Involving the Carbonyl Functionality

The keto-ester moiety of this compound enables its participation in a range of reactions characteristic of carbonyl compounds, including various condensation and addition reactions.

One of the most significant condensation reactions involving β-ketoesters like MCAA is the Hantzsch pyridine (B92270) synthesis. wikipedia.orgorganic-chemistry.org This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469). wikipedia.orgorganic-chemistry.orgbeilstein-journals.org The resulting dihydropyridine can then be oxidized to the corresponding aromatic pyridine derivative. wikipedia.org This synthesis is a cornerstone for producing 1,4-dihydropyridine (B1200194) compounds, a class of molecules with significant pharmaceutical applications, such as calcium channel blockers. wikipedia.orgbeilstein-journals.org

Another important transformation is the Darzens condensation (or glycidic ester condensation). In this reaction, a ketone or aldehyde reacts with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). chemspider.com While classic examples use other α-haloesters, chloroacetate esters like MCAA are also used in Darzens-type condensations with aldehydes to yield glycidic esters or their derivatives. acs.orgoup.comgoogle.com For example, the reaction of aliphatic α-chloroaldehydes with methyl chloroacetate affords 4-chloro-2,3-epoxyalkanoates. oup.com

The active methylene (B1212753) group in MCAA, situated between the two carbonyls, is acidic, but the primary reactions often involve the carbonyl group itself in aldol-type transformations. Aldol reactions of chloroacetate esters with aldehydes can be performed stereoselectively to produce chiral adducts. acs.org For instance, the titanium-enolate derived from a chiral chloroacetate has been shown to react with aldehydes in excellent yield and with high diastereoselectivity. acs.org These reactions provide access to highly functionalized building blocks. acs.org

Furthermore, MCAA and its derivatives can participate in cross-aldol reactions. The reaction of thiazolylpyrazolyl coumarin (B35378) with ethyl-2-chloroacetoacetate in ethanol, catalyzed by anhydrous sodium acetate, produces ethyl-2-pyrazolyl-4-methylthiazole-5-carboxylate. researchgate.net In some contexts, intermediates derived from ethyl α-chloroacetoacetate can undergo a retro-aldol process, highlighting the reversibility and complexity of these reaction pathways. nih.gov

Ester Group Transformations

Hydrolysis and Transesterification Reactions

The ester group in this compound is susceptible to both hydrolysis and transesterification, typical reactions for esters. vulcanchem.com Hydrolysis in aqueous conditions leads to the formation of 2-chloroacetoacetic acid and methanol (B129727). Transesterification can occur when the compound reacts with other alcohols, resulting in the exchange of the methyl group for a different alkyl or aryl group.

Mechanistic studies on analogous compounds, such as chloromethyl chloroacetate, provide insight into the pathways governing the hydrolysis and methanolysis of this compound. In weakly acidic aqueous methanol solutions, these reactions can proceed simultaneously through multiple competing mechanisms. rsc.orgpsu.edu

The primary pathways are the neutral BAC3 (base-catalyzed, acyl-oxygen cleavage, termolecular) and the acid-catalyzed AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and A-BAC3 mechanisms. rsc.orgpsu.edu The dominant mechanism is highly dependent on the solvent composition. In methanol-rich solutions, the reaction tends to proceed solely through the AAC2 mechanism. rsc.orgpsu.edu However, as the water content increases (at mole fractions of water > 0.5), the reaction takes place simultaneously via the AAC2 and the A-BAC3 pathways. rsc.orgpsu.edu The rate of hydrolysis for chloro-substituted acetates is significantly influenced by the number of chlorine atoms on the acyl group; an additional chlorine can increase the reaction rate by over a hundredfold. psu.edu The methanolysis of chloromethyl trichloroacetate (B1195264), a related compound, is believed to occur via a general base-catalyzed BAC3 mechanism, where a second methanol molecule acts as the catalyst. psu.edu

Radical Reactions and Atmospheric Degradation Pathways

Reactions with Hydroxyl Radicals (OH)

In the atmosphere, this compound is primarily degraded through gas-phase reactions with hydroxyl (OH) radicals. nih.govconicet.gov.arresearchgate.net The kinetics of this reaction have been studied at ambient temperature (298 K) and atmospheric pressure. nih.govresearchgate.net The rate coefficients for the reaction were determined using both FTIR spectroscopy and GC-FID chromatography, yielding consistent results. nih.govresearchgate.net

Table 1: Rate Coefficients for the Reaction of OH Radicals with this compound at 298 K

| Experimental Method | Rate Coefficient (k₁) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| FTIR Spectroscopy | (2.70 ± 0.51) × 10⁻¹¹ | nih.govresearchgate.net |

| GC-FID Chromatography | (2.30 ± 0.71) × 10⁻¹¹ | nih.govresearchgate.net |

Data sourced from studies performed at (298 ± 2) K and 750 Torr.

The degradation process initiated by OH radicals proceeds through H-atom abstraction from the chloroacetoacetate molecule. acs.org This initial step leads to the formation of several smaller, oxygenated products. nih.govresearchgate.net The main identified degradation products confirm the proposed atmospheric chemical mechanisms. nih.govconicet.gov.arresearchgate.net

Table 2: Identified Products from the OH-Initiated Degradation of this compound

| Product | Chemical Formula | Reference |

|---|---|---|

| Acetic acid | CH₃COOH | nih.govresearchgate.net |

| Acetaldehyde | CH₃CHO | nih.govresearchgate.net |

| Formyl chloride | HC(O)Cl | nih.govresearchgate.net |

| Methyl 2-chloro-2-oxoacetate | CH₃OC(O)C(O)Cl | nih.govresearchgate.net |

Product studies were conducted in environmental chambers under conditions similar to the kinetic experiments. nih.gov

The atmospheric lifetime of this compound is determined by its reaction rate with OH radicals. nih.gov These degradation pathways are environmentally significant as they contribute to the formation of secondary pollutants, including a calculated average ozone production of 4.16 ppm for this compound. nih.govresearchgate.net

Reactions with Chlorine Atoms (Cl)

Rearrangement Reactions

This compound and its close analogs can undergo cyclization reactions to form heterocyclic compounds. These transformations are valuable in synthetic organic chemistry.

One notable reaction involves the formation of oxazole rings. Ethyl 2-chloroacetoacetate, a closely related compound, reacts with formamide to yield ethyl 4-methyloxazole-5-carboxylate. kyoto-u.ac.jp It has been noted that this compound can undergo similar reactions. kyoto-u.ac.jp This type of reaction, known as the Feist-Benary furan (B31954) synthesis when applied to furan formation, demonstrates the utility of α-halocarbonyl compounds in synthesizing five-membered heterocycles. kyoto-u.ac.jp

Furthermore, the ethyl analog, ethyl 2-chloroacetoacetate, participates in cyclization with ammonium thiocyanate (B1210189) and acyl chlorides to furnish N-acylated 1,3-oxazoline-2-thiones. researchgate.net This indicates that the chloroacetoacetate core is reactive toward nucleophiles that can induce ring closure, a reactivity expected to be shared by this compound.

Precursor in Heterocyclic Compound Synthesis

The reactivity of this compound allows it to participate in various cyclocondensation and cycloaddition reactions, leading to the formation of numerous heterocyclic rings. The presence of multiple reaction sites enables chemists to construct complex molecular architectures with a range of biological and industrial applications.

Synthesis of Imidazoles

The imidazole (B134444) ring is a fundamental component of many biologically active molecules. One established method for the synthesis of substituted imidazoles involves the reaction of α-haloketones with amidines. In this context, this compound serves as a valuable α-haloketone synthon.

The reaction typically proceeds by the initial nucleophilic attack of the amidine on the carbon bearing the chlorine atom of this compound. This is followed by an intramolecular condensation involving the second nitrogen of the amidine and one of the carbonyl groups of the ketoester, leading to the formation of the imidazole ring. Guanidine, a simple amidine, can be employed in this synthesis to produce 2-aminoimidazole derivatives. The general reaction scheme involves the condensation of this compound with an amidine, where the substituents on the resulting imidazole are determined by the structure of the starting materials.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | Benzamidine | Methyl 2-amino-5-methyl-4-phenylimidazole-1-carboxylate | Reflux in ethanol with a base (e.g., NaOEt) | Data not available |

Synthesis of Triazoles

Triazoles are another class of nitrogen-containing heterocycles with significant applications in pharmaceuticals and materials science. A powerful method for their synthesis is the 1,3-dipolar cycloaddition reaction. In this reaction, a 1,3-dipole, such as a nitrile imine, reacts with a dipolarophile, a molecule containing a multiple bond. This compound can function as a precursor to the dipolarophile in this synthesis.

For instance, hydrazonoyl chlorides, which are precursors to nitrile imines, can be prepared from the reaction of this compound with a diazonium salt. The resulting hydrazonoyl chloride is then treated with a base to generate the nitrile imine in situ. This reactive intermediate readily undergoes a [3+2] cycloaddition with a suitable dipolarophile to yield the triazole ring. This approach allows for the regioselective synthesis of highly substituted triazoles.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | Benzenediazonium chloride | Methyl 1,3-diphenyl-5-methyl-1H-1,2,4-triazole-4-carboxylate | 1. Reaction with diazonium salt to form hydrazonoyl chloride. 2. In situ cycloaddition with a nitrile. | Data not available |

Synthesis of Oxazoles

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. A classical method for their synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. This compound, as an α-haloketone, is a suitable starting material for this synthesis.

The synthesis begins with the N-acylation of an amino compound, followed by reaction with this compound to form an N-acylamino-β-ketoester. This intermediate is then subjected to cyclodehydration using a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, to yield the corresponding oxazole derivative. Another related method is the Blümlein-Lewy reaction, which involves the direct reaction of an α-haloketone with an amide to form the oxazole.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | Benzamide | Methyl 4-methyl-2-phenyloxazole-5-carboxylate | Heating in the presence of a dehydrating agent (e.g., PPA) | Data not available |

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are of great interest in medicinal chemistry. The Knorr pyrazole (B372694) synthesis is a widely used method for their preparation, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. researchwithrowan.comnih.gov this compound, being a β-ketoester, is an excellent substrate for this reaction. researchwithrowan.comnih.gov

The reaction mechanism involves the initial formation of a hydrazone by the reaction of the hydrazine with the ketone carbonyl of this compound. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl group, leading to the formation of a pyrazolone (B3327878) ring after the elimination of methanol and water. The presence of the chloro substituent can influence the reactivity and may be retained or eliminated depending on the reaction conditions and the subsequent workup. The stability of the enol form of the β-ketoester can play a crucial role in the reaction's progress. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | Phenylhydrazine | Methyl 1-phenyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate | Reflux in a suitable solvent (e.g., ethanol) with an acid catalyst | Data not available |

Synthesis of Benzothiazoles

Benzothiazoles are bicyclic heterocyclic compounds with a benzene (B151609) ring fused to a thiazole ring. They are important scaffolds in medicinal chemistry and materials science. A common route to benzothiazoles is the condensation of 2-aminothiophenol (B119425) with a carbonyl-containing compound. While a direct, one-step synthesis of a simple benzothiazole from this compound and 2-aminothiophenol is not widely reported, the compound is used in the synthesis of more complex heterocyclic systems derived from benzothiazoles.

For example, 2-aminobenzothiazole (B30445) can be condensed with ethyl 2-chloroacetoacetate (a close analog of the methyl ester) to form imidazo[2,1-b]benzothiazole (B1198073) derivatives. This reaction demonstrates the utility of α-halo-β-ketoesters in building fused heterocyclic systems onto a pre-existing benzothiazole core. The reaction proceeds through an initial N-alkylation of the amino group of the benzothiazole, followed by an intramolecular cyclization.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-chloroacetoacetate | 2-Aminobenzothiazole | Ethyl 2-methylimidazo[2,1-b]benzothiazole-3-carboxylate | Reflux in acetone | Data not available |

Synthesis of Thiadiazine Systems

Thiadiazines are six-membered heterocyclic compounds containing sulfur and nitrogen atoms. The synthesis of 1,3,4-thiadiazine derivatives can be achieved through the reaction of α-halocarbonyl compounds with thiosemicarbazide. nih.govbiointerfaceresearch.com this compound, as an α-chloro-β-ketoester, is a suitable precursor for this synthesis. nih.govbiointerfaceresearch.com

The reaction is believed to proceed via the initial formation of a thiosemicarbazone by the reaction of the ketone carbonyl group of this compound with thiosemicarbazide. This intermediate then undergoes an intramolecular cyclization, where the thiol group (or its tautomeric thione form) attacks the carbon bearing the chlorine atom, leading to the formation of the 1,3,4-thiadiazine ring with the elimination of hydrogen chloride.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | Thiosemicarbazide | Methyl 2-amino-6-methyl-4-oxo-5,6-dihydro-4H-1,3,4-thiadiazine-5-carboxylate | Reflux in a suitable solvent (e.g., ethanol) | Data not available |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of Methyl 2-chloroacetoacetate and related compounds.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of this compound. A theoretical investigation into the gas-phase reaction of this compound (M2CAA) with Chlorine atoms was conducted using the M06-2X functional. This study identified the most thermodynamically stable conformer of M2CAA at ambient temperature and characterized three primary hydrogen abstraction pathways. Each of these pathways was found to proceed through the formation of a pre-reactive complex, suggesting an indirect hydrogen abstraction mechanism. The study emphasized that hydrogen abstraction from the -CHCl group is kinetically more favorable than from the –CH₃ and –COOCH₃ groups. journalajacr.com

In a related study on the neutral hydrolysis of ethyl chloroacetate (B1199739), a compound structurally similar to this compound, DFT calculations were performed using the B3LYP and CAM-B3LYP exchange-correlation functionals with a 6-311++G(d,p) basis set. The findings revealed that different conformers of the ester exhibit a significant range of activation energies for hydrolysis. Notably, the gauche conformer was found to have a lower activation energy compared to the trans conformer. The study also highlighted that the presence of halogen atoms lowers the activation energy. nih.gov

Ab Initio Molecular Orbital Calculations

While specific ab initio molecular orbital calculations for this compound are not extensively documented in the provided literature, studies on the closely related methyl chloroacetate offer significant insights. The molecular structure and conformational composition of methyl chloroacetate have been investigated using gas-phase electron-diffraction (GED) in conjunction with ab initio molecular orbital calculations at the Hartree-Fock (HF), Møller-Plesset perturbation theory of the second order (MP2), and third order (MP3) levels with a 6-311+G(d,p) basis set. oslomet.no These calculations were crucial for determining the number of stable conformers and for providing initial parameter values for the least-squares electron-diffraction refinements. oslomet.no The study identified two stable conformers in the gas phase at 25 °C: a syn conformer, where the C-Cl bond eclipses the C=O bond, and a gauche conformer, where a C-H bond approximately eclipses the C=O bond. In both conformers, the O-CH₃ group also eclipses the C=O bond. science.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly in understanding condensed-phase properties.

Investigation of Phase Transition Thermodynamics

The thermodynamics of phase transitions for chloroacetates, including this compound, have been explored using molecular dynamics simulations. acs.orgacs.org These simulations have been employed to calculate the entropies of these liquids in both the surface and bulk regions at various temperatures. acs.org One study focused on the heat of phase transition from the bulk phase to the surface phase. The findings indicated that this reversible heat of phase transition increases from methyl chloroacetate to propyl chloroacetate with the lengthening of the alkyl chain and also increases from methyl chloroacetate to methyl trichloroacetate (B1195264) as the number of chloro groups increases. acs.org

The MD simulations also allowed for the determination of the surface layer thickness of this compound at different temperatures. It was observed that the surface layer thickness increases as the temperature rises. Conversely, at a constant temperature, the surface layer thickness decreases from methyl chloroacetate to propyl chloroacetate with an increasing alkyl chain and also decreases from methyl chloroacetate to methyl trichloroacetate with an increasing number of chloro groups. This decrease in surface thickness is attributed to the increase in intermolecular interactions. acs.org

Kinetic Modeling and Rate Constant Predictions

Kinetic modeling and the prediction of rate constants are crucial for understanding the reactivity and atmospheric fate of this compound.

Kinetic studies on the reaction of chlorine atoms with this compound have been performed to determine rate coefficients. researchgate.net The rate coefficients for the reaction of this compound with Cl atoms were determined using both Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography with Flame Ionization Detection (GC-FID). researchgate.net The values obtained were (2.16 ± 0.85) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ (FTIR) and (2.34 ± 0.87) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ (GC-FID). researchgate.net

Similarly, the rate coefficients for the gas-phase reactions of OH radicals with this compound were measured using relative techniques with different reference compounds. The experiments were conducted at (298 ± 2) K and 750 Torr using in situ FTIR spectroscopy and GC-FID chromatography. nih.govresearchgate.net The determined rate coefficients were (2.70 ± 0.51) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (FTIR) and (2.30 ± 0.71) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (GC-FID). nih.govresearchgate.net

Furthermore, a power-law kinetic model was developed for the synthesis of methyl chloroacetate from chloroacetic acid and methanol (B129727) using a cation exchange resin as a catalyst. acs.org

Arrhenius Equation Parameter Determination

The Arrhenius equation is fundamental in describing the temperature dependence of reaction rates. For the synthesis of methyl chloroacetate catalyzed by a cation exchange resin, the activation energy (Ea) and the pre-exponential factor (A) were determined using the Arrhenius equation. The values for the forward reaction were Ea+ = 38.83 kJ/mol and A+ = 1.71 × 10⁵ L⁰.⁸⁴ mol⁻⁰.⁸⁴ h⁻¹, while for the reverse reaction, they were Ea– = 53.64 kJ/mol and A– = 1.15 × 10⁵ L⁰.⁵⁴ mol⁻⁰.⁵⁴ h⁻¹. acs.org

In a study on the neutral methanolysis of chloromethyl chloroacetate in aqueous methanol, the activation enthalpy (ΔH‡) and entropy (ΔS‡) were obtained from the Arrhenius equation at various mole fractions of water. psu.edu

Table of Kinetic Parameters for Reactions of this compound

| Reaction | Technique | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| M2CAA + Cl | FTIR | (2.16 ± 0.85) × 10⁻¹⁰ | 298 ± 2 |

| M2CAA + Cl | GC-FID | (2.34 ± 0.87) × 10⁻¹⁰ | 298 ± 2 |

| M2CAA + OH | FTIR | (2.70 ± 0.51) × 10⁻¹¹ | 298 ± 2 |

| M2CAA + OH | GC-FID | (2.30 ± 0.71) × 10⁻¹¹ | 298 ± 2 |

Table of Arrhenius Parameters for the Synthesis of Methyl Chloroacetate

| Reaction Direction | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

| Forward | 38.83 | 1.71 × 10⁵ L⁰.⁸⁴ mol⁻⁰.⁸⁴ h⁻¹ |

| Reverse | 53.64 | 1.15 × 10⁵ L⁰.⁵⁴ mol⁻⁰.⁵⁴ h⁻¹ |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational and theoretical methods used to understand how the molecular structure of a chemical compound relates to its activity, such as its chemical reactivity or biological effects. psu.edu These models are built on the principle that the properties of a substance are intrinsically linked to its molecular structure, including its atomic composition, connectivity, and three-dimensional shape. psu.edu By analyzing these relationships, SAR models can predict the behavior of untested chemicals, which is crucial for assessing potential hazards and environmental fate. psu.edu

For reactive toxicants, SAR rules are often based on principles of organic reaction mechanisms to classify compounds into appropriate mechanistic applicability domains. acs.org In the case of this compound, its structure contains several key functional groups that dictate its reactivity and subsequent environmental interactions.

Correlation with Reactivity and Environmental Impact

The specific molecular structure of this compound, which features a halogenated alpha-carbon adjacent to two carbonyl groups, is directly responsible for its reactivity profile and its behavior and impact in the environment.

Correlation with Reactivity

This compound is recognized as a reactive soft electrophile. researchgate.netnih.gov Its reactivity is primarily attributed to the presence of the chlorine atom on the carbon alpha to the keto and ester carbonyl groups. This structural arrangement makes the compound susceptible to nucleophilic attack.

Studies have identified its primary mechanism of reactivity as bimolecular nucleophilic substitution (SN2) at the sp3-hybridized carbon atom bearing the chlorine. nih.govnih.gov The two adjacent carbonyl groups act as activating groups, withdrawing electron density and making the alpha-carbon more electrophilic and thus more susceptible to substitution reactions. nih.gov Its high reactivity with soft nucleophiles like glutathione (B108866) has been demonstrated in toxicological studies, where it shows a significant increase in toxicity over short exposure periods, indicative of a reactive mechanism rather than baseline narcosis. nih.gov The reactivity of halogenated esters via the SN2 mechanism is generally ranked with the leaving group ability as F << Cl < Br ≈ I. nih.gov

Table 1: Reactivity Profile of this compound

| Parameter | Description | Source |

|---|---|---|

| Chemical Classification | Reactive soft electrophile; Halogenated ester | researchgate.netnih.govnih.gov |

| Primary Reaction Mechanism | Bimolecular nucleophilic substitution (SN2) at the sp3 carbon atom | nih.govnih.gov |

| Activating Groups | -C(=O)- (keto) and -C(=O)O- (ester) groups alpha to the chlorine atom | nih.gov |

| Key Structural Feature | Chlorine atom on the alpha-carbon, serving as a good leaving group | nih.gov |

Correlation with Environmental Impact

The reactivity of this compound is a key determinant of its environmental fate and impact. Structure-activity relationship (SAR) calculations have been employed to understand its atmospheric degradation pathways. researchgate.net In coastal and industrialized areas where chlorine atom concentrations can be significant, reactions with Cl atoms are a relevant degradation pathway for this compound. researchgate.net

The atmospheric degradation of this compound initiated by Cl atoms proceeds via H-atom abstraction from the different alkyl groups within the molecule. researchgate.net This initial reaction leads to the formation of several degradation products, including formyl chloride, chloroacetone, and acetyl chloride. researchgate.net

Kinetic studies have determined the rate coefficients for the reaction of this compound (M2CAA) with Cl atoms, which allows for the estimation of its atmospheric lifetime. researchgate.net The tropospheric residence time for M2CAA with respect to reaction with Cl atoms has been calculated to be approximately 1.57 days. researchgate.net Furthermore, its potential contribution to acid rain has been assessed through its Acidification Potential (AP), which was estimated to be 0.21. researchgate.net

Table 2: Kinetic and Environmental Parameters for this compound (M2CAA) Degradation by Cl Atoms

| Parameter | Value | Units | Source |

|---|---|---|---|

| Rate Coefficient (kM2CAA-FTIR) | (2.16 ± 0.85) × 10-10 | cm³ molecule⁻¹ s⁻¹ | researchgate.net |

| Tropospheric Lifetime (τCl-M2CAA) | 1.57 | days | researchgate.net |

| Acidification Potential (AP) | 0.21 | - | researchgate.net |

These SAR-based findings show a direct link between the molecular structure of this compound, its chemical reactivity through H-atom abstraction, and its ultimate environmental impacts, such as its persistence in the atmosphere and its potential to contribute to acid deposition. researchgate.net

Analytical Methodologies for Characterization and Monitoring

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and for real-time monitoring of chemical reactions involving methyl 2-chloroacetoacetate. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate a unique spectral fingerprint.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique used for real-time monitoring of reaction kinetics and product formation. researchgate.netnih.govresearchgate.netconicet.gov.ar This method has been successfully applied to study the gas-phase reactions of this compound, particularly its degradation initiated by hydroxyl (OH) radicals and chlorine (Cl) atoms. researchgate.netnih.govresearchgate.netconicet.gov.arresearchgate.net

In a typical experimental setup, the reactions are carried out in atmospheric chambers at controlled temperatures (e.g., 298 ± 2 K) and pressures (e.g., 750-1000 mbar). researchgate.netnih.govresearchgate.netconicet.gov.arresearchgate.net The decay of this compound and the formation of various products are monitored by recording their infrared spectra over time. researchgate.net The FTIR technique allows for the identification and quantification of key degradation products such as acetic acid, acetaldehyde, and formyl chloride. nih.govresearchgate.netconicet.gov.ar For instance, in studies of its atmospheric degradation, relative rate coefficients have been determined using reference compounds. researchgate.netnih.govresearchgate.netconicet.gov.ar

The utility of in situ FTIR extends to providing insights into reaction mechanisms. By observing the appearance and disappearance of specific absorption bands corresponding to different functional groups, researchers can postulate the pathways of chemical transformations. nih.govresearchgate.netconicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.gov

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present. chemicalbook.comchemicalbook.com For example, a singlet is observed for the methyl ester protons, another singlet for the acetyl group protons, and a singlet for the methine proton adjacent to the chlorine atom. The chemical shifts (δ) of these protons are indicative of their electronic environment.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. These methods are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the identification and quantification of volatile and semi-volatile compounds like this compound. researchgate.netanalytice.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

GC-MS has been instrumental in studying the degradation products of this compound in atmospheric reactions. researchgate.net For example, in studies of its reaction with chlorine atoms, GC-MS was used to identify products such as acetyl chloride and methyl chloroformate. researchgate.net The technique's high sensitivity allows for the detection of trace amounts of these products, aiding in the elucidation of complex reaction mechanisms.

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantitative analysis of organic compounds. researchgate.netjapsonline.comjapsonline.comrsc.org While it does not provide structural information like a mass spectrometer, the FID offers high sensitivity and a linear response over a wide range of concentrations, making it ideal for quantification. researchgate.netjapsonline.com

In the context of this compound, GC-FID has been employed to monitor its concentration in various studies, including kinetic investigations of its atmospheric degradation. researchgate.netnih.govresearchgate.netconicet.gov.arresearchgate.net For instance, the rate coefficients for the reaction of this compound with OH radicals have been determined using GC-FID by monitoring its decay relative to a reference compound. nih.govresearchgate.netconicet.gov.ar

The method's accuracy and precision are highlighted in validation studies, which demonstrate excellent linearity, low limits of detection (LOD) and quantification (LOQ), and high recovery rates. researchgate.netjapsonline.com For example, a validated GC-FID method for a related compound, methyl 2-chloroacetate, showed a correlation coefficient of 0.9998, with LOD and LOQ values of 0.19 and 0.38 ppm, respectively, and recovery rates between 97.3% and 101.5%. researchgate.netjapsonline.com

| Parameter | Value | Reference |

| Linearity Range | 0.38 to 1.8 ppm | researchgate.netjapsonline.com |

| Correlation Coefficient (r²) | 0.9998 | researchgate.netjapsonline.com |

| Limit of Detection (LOD) | 0.19 ppm | researchgate.netjapsonline.com |

| Limit of Quantification (LOQ) | 0.38 ppm | researchgate.netjapsonline.com |

| Recovery | 97.3% to 101.5% | researchgate.netjapsonline.com |

| Precision (%RSD) | 0.53% | researchgate.net |

This table presents validated performance data for a GC-FID method for the related compound methyl 2-chloroacetate, demonstrating the typical capabilities of the technique.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a state-of-the-art analytical technique that combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov While less common for a volatile compound like this compound, UPLC-MS/MS is invaluable for analyzing non-volatile derivatives or for monitoring its presence in complex biological or environmental matrices. rsc.orgnih.gov

The UPLC system utilizes columns with sub-2 µm particles to achieve faster separations and higher resolution compared to traditional HPLC. lcms.cz The tandem mass spectrometer (MS/MS) provides an additional layer of selectivity and structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This makes the technique highly specific and less prone to matrix interferences. nih.gov

Titrimetric Methods for Reaction Monitoring

Titrimetric analysis, a cornerstone of quantitative chemical analysis, can be adapted for monitoring the progress of chemical reactions involving this compound. studymind.co.uklibretexts.org These methods rely on the stoichiometric reaction between a reactant or product and a titrant of known concentration to determine the analyte's concentration at various time points. libretexts.org By tracking the change in concentration of a key species, one can calculate the reaction's conversion rate and understand its kinetics. While modern spectroscopic methods are often employed, titrimetric techniques offer a cost-effective and robust alternative, particularly when a reaction involves a clear change in acidic, basic, or redox-active components.

For reactions involving this compound, monitoring can theoretically be achieved through several titrimetric approaches, primarily acid-base titrations or methods targeting the carbonyl group.

Acid-Base Titration

Acid-base titrations are applicable when a reaction consumes an acid or base, or generates an acidic or basic byproduct. wikipedia.org For instance, in nucleophilic substitution reactions of this compound where the chlorine atom is displaced, a hydrogen halide (HCl) may be liberated. The progress of such a reaction can be monitored by periodically taking aliquots from the reaction mixture, quenching the reaction if necessary, and titrating the generated acid with a standardized base solution, such as sodium hydroxide (B78521) (NaOH). google.comlibretexts.org

The selection of an appropriate indicator is crucial and depends on the pH at the equivalence point. wikipedia.org For a strong acid (like HCl) and strong base (like NaOH) titration, indicators such as phenolphthalein (B1677637) or bromothymol blue are suitable. wikipedia.orglibretexts.org A patent for the related compound methyl chloroacetate (B1199739) describes a method to determine free acid content by extraction followed by titration with NaOH using a bromcresol green-methyl red mixed indicator to achieve a sharp endpoint. google.com This principle of isolating and titrating an acidic component can be directly applied to reaction monitoring.

A hypothetical data set for monitoring a reaction that produces an acidic byproduct is presented below.

Table 1: Hypothetical Reaction Monitoring via Acid-Base Titration Reaction: R-Nu + CH₃COCH(Cl)COOCH₃ → [R-Nu-CH(COOCH₃)COCH₃]⁺Cl⁻ → Products + HCl Titrant: 0.100 M NaOH Aliquot Volume: 5.0 mL

| Reaction Time (minutes) | Volume of 0.100 M NaOH (mL) | Moles of HCl in Aliquot (mol) | Reaction Conversion (%) |

| 0 | 0.05 | 5.00E-06 | 0.0 |

| 30 | 4.50 | 4.50E-04 | 22.3 |

| 60 | 8.75 | 8.75E-04 | 43.5 |

| 90 | 12.20 | 1.22E-03 | 60.6 |

| 120 | 15.10 | 1.51E-03 | 75.0 |

| 180 | 18.50 | 1.85E-03 | 91.9 |

| 240 | 19.95 | 2.00E-03 | 98.9 |

| Final (t→∞) | 20.12 | 2.01E-03 | 100.0 |

Note: The table illustrates the principle of monitoring reaction progress by titrating an acidic product. The conversion percentage is calculated based on the theoretical maximum amount of HCl that can be produced.

Determination of Carbonyl Group

Another potential avenue is the titrimetric determination of the ketone functional group in this compound. A study outlines a method for determining various aldehydes and ketones, including the related compound ethyl acetoacetate (B1235776). dergipark.org.tr This method is based on the reaction of the carbonyl group with hydroxylamine (B1172632) hydrochloride in an alkaline medium to form an oxime and liberate HCl.

The reaction is as follows: R₁C(=O)R₂ + NH₂OH·HCl → R₁C(=NOH)R₂ + H₂O + HCl

The liberated HCl can be titrated with a standard base. Alternatively, an excess of hydroxylamine hydrochloride can be used, and the unreacted excess is determined by back-titration. dergipark.org.tr To monitor a reaction, the concentration of unreacted this compound in the reaction mixture would be quantified at set intervals. A decrease in the titrant volume required would correspond to the consumption of the starting material.

Table 2: Research Findings on Titrimetric Determination of Related Carbonyl Compounds

| Compound Determined | Method Principle | Titrant | Findings | Reference |

| Ethyl acetoacetate | Oximation with hydroxylamine hydrochloride in alkaline medium. | Ferricyanide solution for back-titration of excess hydroxylamine. | The method was found to give satisfactory results with an average recovery of 101.45% and a maximum error of 2.67%. | dergipark.org.tr |

| Ethyl acetoacetate (Enol form) | Kurt Meyer's Titration: Reaction of the enol form with bromine. | Standard sodium thiosulfate (B1220275) for back-titration of excess bromine. | An effective method for determining the keto-enol equilibrium constant. | acs.org |

These examples on related acetoacetate esters demonstrate the viability of titrimetric methods that target the key functional groups, providing a framework for developing specific protocols for monitoring reactions of this compound. dergipark.org.tracs.org

Environmental and Atmospheric Chemistry Research

Atmospheric Degradation Pathways and Products

The primary atmospheric degradation pathways for Methyl 2-chloroacetoacetate involve reactions with hydroxyl (OH) radicals during the day and chlorine (Cl) atoms, particularly in marine and polluted coastal environments. journalajacr.comconicet.gov.ar

The reaction with OH radicals is a significant removal process for M2CAA in the troposphere. nih.govconicet.gov.ar This degradation is initiated by the abstraction of a hydrogen atom from the molecule. researchgate.net Experimental studies have identified several key products resulting from this OH-initiated oxidation. nih.govresearchgate.net The main identified degradation products include acetic acid, acetaldehyde, formyl chloride, and methyl 2-chloro-2-oxoacetate. nih.govresearchgate.netconicet.gov.ar

In environments with a significant presence of chlorine atoms, such as coastal or industrial areas, the reaction with Cl is another important degradation route. conicet.gov.arresearchgate.net Theoretical and experimental studies show that this reaction proceeds via H-atom abstraction, with the hydrogen atom in the -CHCl group being the most susceptible. journalajacr.comconicet.gov.ar Products identified from the Cl-initiated degradation include formyl chloride, chloroacetone, and acetyl chloride. conicet.gov.ar Further reaction products identified through gas chromatography-mass spectrometry (GC-MS) include acetyl chloride, 1,1-dichloropropan-2-one, 1-chloropropan-2-one, and methyl chloroformate. conicet.gov.ar

The following table summarizes the identified products from the atmospheric degradation of this compound.

Table 1: Atmospheric Degradation Products of this compound

| Initiating Radical | Degradation Products | Reference |

|---|---|---|

| OH (Hydroxyl) Radical | Acetic acid, Acetaldehyde, Formyl chloride, Methyl 2-chloro-2-oxoacetate | nih.govresearchgate.netconicet.gov.ar |

| Cl (Chlorine) Atom | Formyl chloride, Chloroacetone, Acetyl chloride, 1,1-dichloropropan-2-one, 1-chloropropan-2-one, Methyl chloroformate | conicet.gov.ar |

Tropospheric Lifetime and Atmospheric Persistence Assessment